

Spectroscopic Profile of 4-Amino-N-phenylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-N-phenylbenzamide

Cat. No.: B1265642

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of **4-Amino-N-phenylbenzamide**, a key chemical intermediate in various synthetic pathways. This document outlines the experimental and predicted ¹H and ¹³C NMR chemical shifts, provides a standard experimental protocol for data acquisition, and illustrates the molecular structure and a general NMR workflow using logical diagrams.

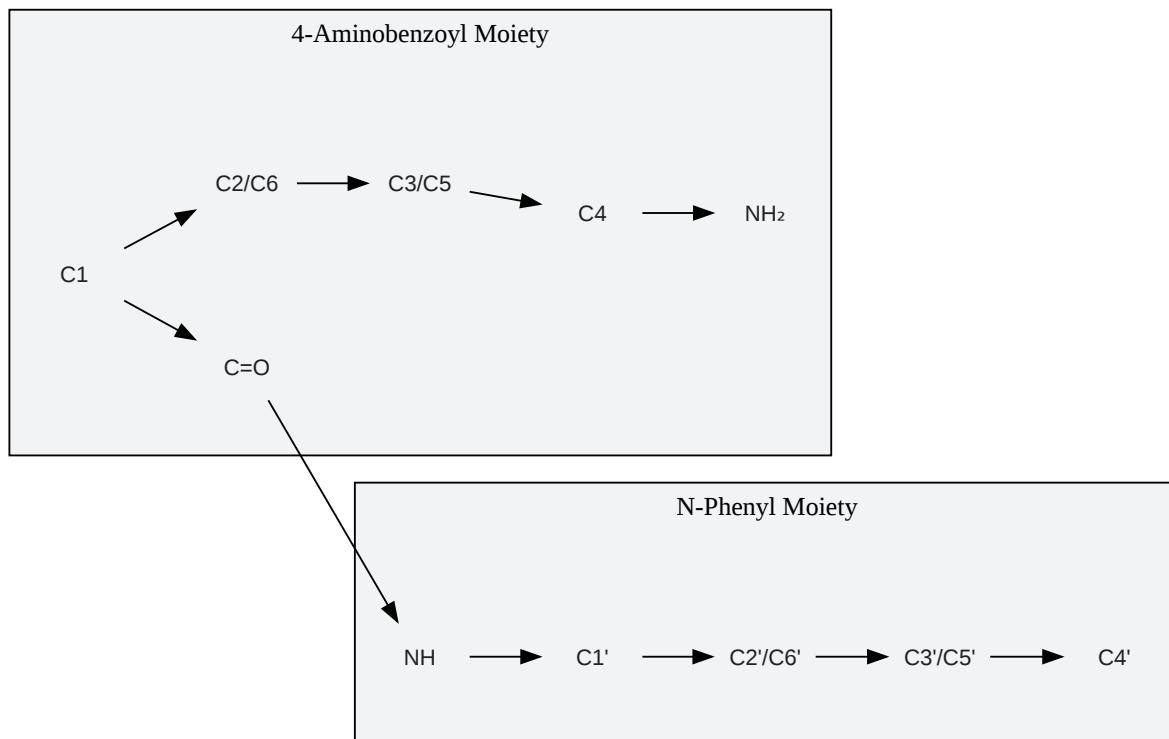
¹H and ¹³C NMR Chemical Shift Data

The following tables summarize the experimental ¹H NMR and predicted ¹³C NMR chemical shifts for **4-Amino-N-phenylbenzamide**. These values are crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Chemical Shift Data for **4-Amino-N-phenylbenzamide**

Peak No.	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
1	~7.7	d	2H	~8.5	H-2, H-6
2	~7.6	d	2H	~7.5	H-2', H-6'
3	~7.3	t	2H	~8.0	H-3', H-5'
4	~7.1	t	1H	~7.5	H-4'
5	~6.6	d	2H	~8.5	H-3, H-5
6	~5.8	s (br)	2H	-	-NH ₂
7	~10.0	s	1H	-	-NH-

Note: The experimental ¹H NMR data is interpreted from a spectrum found in a supplementary information file. Precise peak picking and integration may vary slightly.


Table 2: Predicted ¹³C NMR Chemical Shift Data for **4-Amino-N-phenylbenzamide**

Peak No.	Predicted Chemical Shift (δ , ppm)	Assignment
1	~166	C=O
2	~151	C-4
3	~140	C-1'
4	~129	C-2, C-6
5	~129	C-3', C-5'
6	~124	C-1
7	~124	C-4'
8	~120	C-2', C-6'
9	~114	C-3, C-5

Note: Experimental ^{13}C NMR data for **4-Amino-N-phenylbenzamide** is not readily available in the searched literature. The data presented here is based on computational predictions and should be used as a reference.

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of **4-Amino-N-phenylbenzamide** with atom numbering corresponding to the assignments in the NMR data tables.

[Click to download full resolution via product page](#)

Caption: Molecular structure of **4-Amino-N-phenylbenzamide**.

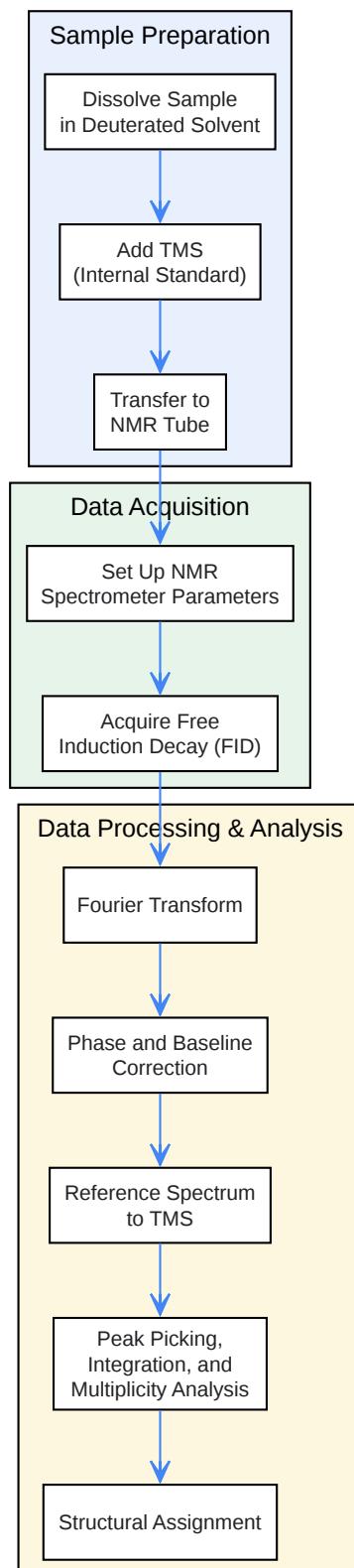
Experimental Protocol for NMR Data Acquisition

The following outlines a general methodology for acquiring ^1H and ^{13}C NMR spectra for benzamide derivatives, based on standard laboratory practices.

1. Sample Preparation:

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for benzamides due to its excellent dissolving power for polar compounds. Deuterated chloroform (CDCl₃) can also be used.
- Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
- Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:


- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- ¹H NMR:
 - Pulse Program: A standard single-pulse experiment is typically used.
 - Number of Scans: 8 to 16 scans are usually sufficient.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.
- ¹³C NMR:
 - Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
 - Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

3. Data Processing:

- The raw data (Free Induction Decay, FID) is Fourier transformed.
- Phase and baseline corrections are applied to the resulting spectrum.
- The chemical shifts are referenced to the internal standard (TMS).
- For ^1H NMR spectra, the signals are integrated to determine the relative number of protons, and the multiplicities and coupling constants are measured.

General NMR Workflow

The following diagram illustrates the typical workflow for acquiring and analyzing NMR data for a chemical compound.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for NMR spectroscopy.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-N-phenylbenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265642#1h-nmr-and-13c-nmr-chemical-shifts-for-4-amino-n-phenylbenzamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com